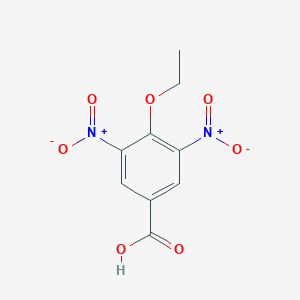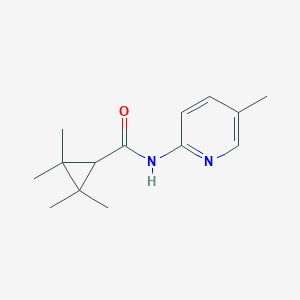
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide, also known as DFPBS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DFPBS is a sulfonamide derivative that contains two fluorine atoms, a methyl group, and a phenyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to inhibit enzyme activity through the formation of a reversible covalent bond with the enzyme's active site. This inhibition may be due to the presence of the sulfonamide group, which can act as a hydrogen bond acceptor.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate, while acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity, and its potential as a fluorescent probe. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of this compound for lab experiments.
合成法
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with N-methyl-N-phenylsulfonamide in the presence of a catalyst. This method has been optimized to yield high purity and yield of this compound. Other methods include the reaction of 2,4-difluoroaniline with N-methyl-N-phenylsulfonyl chloride and the reaction of 2,4-difluorobenzenesulfonyl chloride with N-methyl-N-phenylamine.
科学的研究の応用
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, this compound has been investigated for its potential as a fluorescent probe for imaging applications.
特性
分子式 |
C13H11F2NO2S |
|---|---|
分子量 |
283.3 g/mol |
IUPAC名 |
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-8-7-10(14)9-12(13)15/h2-9H,1H3 |
InChIキー |
PXQGGXHJZVQZJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)





